molecular formula C23H23NO4 B1450095 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1987261-87-9

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1450095
CAS No.: 1987261-87-9
M. Wt: 377.4 g/mol
InChI Key: XSBMDSOMRNZYPV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)13-24(23)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBMDSOMRNZYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1987261-87-9
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-1-carboxylic acid
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Biological Activity

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid, commonly referred to as Fmoc-ABOCA, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Fmoc-ABOCA has the molecular formula C23H23NO4 and a molecular weight of 377.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal under basic conditions.

The biological activity of Fmoc-ABOCA is primarily attributed to its interaction with specific molecular targets in the body. The rigid bicyclic structure enhances its binding affinity to various proteins, particularly enzymes involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : Fmoc-ABOCA has been shown to inhibit certain enzymes by mimicking natural substrates or cofactors, thus disrupting normal biochemical processes.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular responses.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in determining the biological activity of Fmoc-ABOCA. The following table summarizes key findings from SAR studies:

Structural FeatureImpact on ActivityReference
Bicyclic structureEnhances binding affinity
Fmoc groupFacilitates selective interactions
Substituents on the bicyclic coreModulates potency and selectivity

Biological Studies and Findings

Recent studies have explored the potential of Fmoc-ABOCA in various therapeutic contexts:

  • Inhibition of γ-secretase :
    • A study demonstrated that derivatives of Fmoc-ABOCA effectively inhibit γ-secretase activity, which is implicated in Alzheimer's disease pathology. Compounds derived from this class exhibited low nanomolar potency against the PSEN1 complex, highlighting their potential as therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that Fmoc-ABOCA may possess antimicrobial properties, with observed activity against specific bacterial strains. Further studies are needed to elucidate the mechanisms behind this activity and its potential clinical applications .
  • Cytotoxicity Studies :
    • Cytotoxicity assays have indicated that certain concentrations of Fmoc-ABOCA do not exhibit significant toxicity towards mammalian cells, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the application of Fmoc-ABOCA in drug development:

  • Case Study 1 : Development of selective γ-secretase inhibitors based on Fmoc-ABOCA led to compounds with improved brain permeability and selectivity for PSEN1 over PSEN2 complexes, making them promising candidates for Alzheimer's treatment .
  • Case Study 2 : A series of modifications to the bicyclic structure resulted in compounds with enhanced antimicrobial properties, demonstrating the versatility of Fmoc-ABOCA as a scaffold for drug design .

Scientific Research Applications

Peptide Synthesis

Fmoc-ABA is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, allowing for selective deprotection and coupling during peptide assembly. Its stable nature under various reaction conditions enhances the efficiency of synthesizing complex peptides.

Key Benefits :

  • Stability : The Fmoc group is stable to basic conditions, which facilitates multiple coupling steps without degradation.
  • Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), allowing for the regeneration of free amines.

Drug Development

In medicinal chemistry, Fmoc-ABA has been utilized to design and synthesize novel pharmaceuticals targeting specific biological pathways. Its unique bicyclic structure provides a scaffold for developing inhibitors or modulators of biological targets.

Case Studies :

  • A study demonstrated the synthesis of peptide-based drugs using Fmoc-ABA derivatives that showed significant activity against cancer cell lines, indicating potential therapeutic applications in oncology.

Material Science

Fmoc-ABA derivatives are explored in the development of functional materials, such as hydrogels and nanomaterials. These materials can be engineered for drug delivery systems or as scaffolds in tissue engineering.

Research Findings :

  • Research has shown that hydrogels incorporating Fmoc-based compounds exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications.

Comparative Data Table

Application AreaKey FeaturesExample Studies/Findings
Peptide SynthesisStable Fmoc protection, easy deprotectionEfficient synthesis of complex peptides with therapeutic potential
Drug DevelopmentScaffold for drug designNovel inhibitors developed against cancer pathways
Material ScienceFunctional materials for drug deliveryBiocompatible hydrogels with tunable properties

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Deprotection typically occurs under mild basic conditions, releasing the free amine for subsequent reactions.

ReagentConditionsOutcomeYieldApplication
Piperidine20% in DMF, 30 min, RT Free amine generation>95%Peptide chain elongation
DBU2% in DCM, 15 min Rapid deprotection90–95%Solid-phase synthesis

Mechanistic Insight : The Fmoc group undergoes β-elimination upon treatment with secondary amines (e.g., piperidine), forming a dibenzofulvene-piperidine adduct .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard derivatization reactions, enabling esterification, amide bond formation, and decarboxylation.

Esterification

ReagentConditionsProductYieldSource
Methanol/HClReflux, 4–6 h Methyl ester derivative85–90%
EDCl/HOBtDMF, RT, 12 h Activated ester for coupling75–80%

Amide Bond Formation

Coupling AgentSubstrateProductYieldSource
HATU/DIPEAPrimary amines Peptide-conjugated bicyclic derivatives70–85%
DCC/NHSAmino acids Hybrid bicyclic-peptide constructs65–75%

Decarboxylation Reactions

Controlled decarboxylation under thermal or acidic conditions removes the carboxylic acid group, yielding a hydrocarbon scaffold.

ConditionsCatalystProductYieldSource
150°C, 2 hNone2-azabicyclo[2.2.2]octane60–65%
H2SO4, Δ Bicyclic hydrocarbon55–60%

Enzymatic Modifications

Lipases and esterases selectively modify the carboxylic acid or ester functionalities, enabling enantioselective transformations.

EnzymeSubstrateReaction TypeOutcomeYieldSource
CAL-B (Lipase B)Methyl ester derivative Hydrolysis to free acidEnantiomerically pure acid88%
Porcine liver esteraseEthyl ester Selective de-esterificationChiral intermediate82%

Cycloaddition and Ring-Opening Reactions

The bicyclic framework participates in strain-driven cycloadditions, though limited by steric hindrance.

Reaction TypeConditionsProductYieldSource
[2+2] PhotocycloadditionUV light, acetone Bicyclo[2.1.1]hexane hybrid40–50%
Acid-catalyzed ring-openingHCl, EtOH Linear amino acid derivative70%

Comparative Reactivity of Analogues

Structural variations significantly impact reactivity:

DerivativeFmoc Deprotection RateCarboxylic Acid pKa
2-azabicyclo[2.2.2]octane-1-carboxylic acidFast (t1/2 = 5 min)3.8 ± 0.2
Cyclopropane-fused analogue Moderate (t1/2 = 15 min)4.1 ± 0.1

Comparison with Similar Compounds

Notes

  • Contradictions in Evidence: Limited data on melting points, solubility, and crystallinity for most analogs precludes a comprehensive physicochemical comparison.
  • Safety : All compounds require handling under inert atmospheres due to moisture-sensitive Fmoc groups .

Preparation Methods

Protection of the Amino Group with Fmoc

The key step is the Fmoc protection of the primary amino group on the 2-azabicyclo[2.2.2]octane-1-carboxylic acid. This is commonly achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Typical reaction conditions:

Parameter Description
Solvent Organic solvents such as dichloromethane or tetrahydrofuran (THF)
Base Aqueous sodium bicarbonate or triethylamine to neutralize HCl generated
Temperature 0 °C to room temperature
Reaction time 1 to 3 hours
Molar ratio (Fmoc-Cl:amine) Usually 1.1:1 to ensure complete protection

Reaction overview:

$$
\text{2-azabicyclo[2.2.2]octane-1-carboxylic acid (free amine)} + \text{Fmoc-Cl} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

The base scavenges the HCl formed during the reaction, preventing protonation of the amine and promoting efficient Fmoc attachment.

Purification

After the reaction, the mixture is typically washed with water to remove inorganic salts and unreacted reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel chromatography using eluents such as ethyl acetate/hexane mixtures or by recrystallization from suitable solvents like ethanol or ethyl acetate.

Research Findings and Analytical Data

  • The molecular formula of the compound is C23H23NO4 with a molecular weight of 377.4 g/mol.
  • The compound is characterized by standard spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry to confirm the presence of the Fmoc group and the bicyclic structure.
  • The Fmoc protection is confirmed by characteristic aromatic proton signals in the 7.3–7.8 ppm range in ^1H NMR and carbonyl stretching in IR at around 1700 cm^-1.
  • Purity is typically assessed by HPLC or TLC during the purification stage.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting material 2-azabicyclo[2.2.2]octane-1-carboxylic acid Free amine form
Amino protection reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Slight excess (1.1 eq)
Base Sodium bicarbonate or triethylamine Neutralizes HCl
Solvent Dichloromethane, THF, or ethyl acetate Dry, inert atmosphere preferred
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 1–3 hours Monitored by TLC or HPLC
Work-up Aqueous washes, drying, concentration Removal of inorganic salts and solvents
Purification Silica gel chromatography or recrystallization Ensures high purity

Q & A

Q. How should conflicting toxicity data from different studies be reconciled?

  • Methodological Answer :
  • Cross-reference GHS classifications: While acute oral toxicity (Category 4, H302) is consistent , discrepancies in respiratory irritation (H335 vs. H319) may arise from particle size or solvent carriers .
  • Conduct in vitro assays (e.g., Ames test) to clarify mutagenicity risks if commercial data are incomplete .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid

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